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Compound of Interest

Compound Name:
Bromo-PEG2-phosphonic acid

ethyl ester

Cat. No.: B606388 Get Quote

For researchers, scientists, and drug development professionals, Bromo-PEG2-phosphonic
acid ethyl ester has emerged as a valuable chemical tool, particularly in the burgeoning field

of targeted protein degradation. This heterobifunctional linker, featuring a reactive bromo group

and a phosphonic acid ethyl ester moiety connected by a flexible diethylene glycol (PEG2)

spacer, offers a versatile platform for the construction of Proteolysis Targeting Chimeras

(PROTACs) and other bioconjugates. This guide provides a comprehensive overview of its

properties, synthesis, and applications, complete with detailed experimental protocols and

workflow diagrams.

Core Properties and Data
Bromo-PEG2-phosphonic acid ethyl ester is primarily utilized as a building block in chemical

biology and medicinal chemistry. The terminal bromine atom serves as a reactive handle for

nucleophilic substitution, readily coupling with thiols, amines, and other nucleophiles on target-

binding ligands. The phosphonic acid ethyl ester can be used for further modifications or to

influence the physicochemical properties of the final molecule. The hydrophilic PEG2 linker

enhances the aqueous solubility of the resulting conjugates, a critical factor in improving their

pharmacokinetic profiles.[1][2]
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Property Value Source

Chemical Name

Diethyl (2-(2-(2-

bromoethoxy)ethoxy)ethyl)pho

sphonate

N/A

CAS Number 1226767-94-7 N/A

Molecular Formula C10H22BrO5P [3]

Molecular Weight 333.16 g/mol [3]

Appearance Colorless to pale yellow liquid [4]

Purity Typically ≥95% [2]

Storage Conditions
Store at -20°C for long-term

stability
[5]

Solubility

Soluble in DMSO, DCM,

Methanol, and Ethanol

(Predicted based on similar

PEG-phosphonates)

Boiling Point

~75 °C @ 1 mmHg (Estimated

based on a similar compound,

Diethyl (2-

bromoethyl)phosphonate)

[6]

Density

~1.348 g/mL at 25 °C

(Estimated based on a similar

compound, Diethyl (2-

bromoethyl)phosphonate)

[6]

Spectroscopic Data: While specific spectra are proprietary to suppliers, typical analytical data

includes:

¹H NMR, ¹³C NMR, and ³¹P NMR: To confirm the chemical structure and purity.

Mass Spectrometry (MS): To verify the molecular weight.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.

This data is generally available from commercial suppliers upon request.

Synthesis and Experimental Protocols
The synthesis of Bromo-PEG2-phosphonic acid ethyl ester can be achieved through a multi-

step process, often culminating in a Michaelis-Arbuzov reaction. Below is a representative

protocol adapted from the synthesis of similar bromo-PEG-phosphonate compounds.

Representative Synthesis of a Bromo-PEG-Phosphonate
Ester
This protocol is based on the synthesis of a related compound and can be adapted for Bromo-
PEG2-phosphonic acid ethyl ester, starting from the corresponding bromo-PEG2-alcohol.

Step 1: Tosylation of Bromo-PEG2-Alcohol

Dissolve the starting bromo-PEG2-alcohol (1.0 equivalent) in anhydrous dichloromethane

(DCM) under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add triethylamine (1.5 equivalents), followed by the dropwise addition of p-toluenesulfonyl

chloride (1.2 equivalents) dissolved in anhydrous DCM.

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room

temperature, stirring for an additional 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with the addition of water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude tosylated intermediate.

Purify the product by flash column chromatography on silica gel.
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Step 2: Michaelis-Arbuzov Reaction

In a separate flask, prepare sodium diethyl phosphite by adding diethyl phosphite (1.2

equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous

tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

Stir this mixture at 0 °C for 30 minutes.

Add the purified bromo-PEG2-tosylate from Step 1 (1.0 equivalent), dissolved in anhydrous

THF, to the sodium diethyl phosphite solution.

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

Monitor the reaction by TLC.

After completion, cool the reaction to room temperature and quench by the slow addition of a

saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain Bromo-
PEG2-phosphonic acid ethyl ester.

Experimental Protocol for PROTAC Synthesis using a
Bromo-PEG Linker
This protocol describes a general method for conjugating a target-binding ligand (containing a

nucleophilic group, e.g., a thiol) to an E3 ligase ligand using Bromo-PEG2-phosphonic acid
ethyl ester.

Materials:

Target Protein Ligand with a thiol group (Ligand-SH)

Bromo-PEG2-phosphonic acid ethyl ester
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E3 Ligase Ligand with a carboxylic acid group (e.g., a derivative of Thalidomide)

A suitable base (e.g., N,N-Diisopropylethylamine, DIPEA)

Peptide coupling agent (e.g., HATU)

Anhydrous, polar aprotic solvent (e.g., Dimethylformamide, DMF)

Purification system (e.g., preparative HPLC)

Procedure:

Part A: Conjugation to the Target Ligand

Dissolve the thiol-containing target ligand (1.0 equivalent) in anhydrous DMF.

Add a suitable base such as DIPEA (1.1 equivalents) to the solution to deprotonate the thiol.

Add Bromo-PEG2-phosphonic acid ethyl ester (1.05 equivalents) to the reaction mixture.

Stir the reaction at room temperature for 2-4 hours or until the reaction is complete, as

monitored by LC-MS.

The product of this reaction is the Ligand-S-PEG2-phosphonic acid ethyl ester intermediate.

This can be purified by preparative HPLC or used directly in the next step if the reaction is

clean.

Part B: Coupling to the E3 Ligase Ligand

To a solution of the E3 ligase ligand with a carboxylic acid (1.0 equivalent) in anhydrous

DMF, add a peptide coupling agent like HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

Stir for 15 minutes at room temperature to activate the carboxylic acid.

Add the purified Ligand-S-PEG2-phosphonic acid ethyl ester intermediate from Part A. A

more common strategy, however, would be to use a version of the linker with a terminal

amine to form a stable amide bond. If using an amine-PEG linker variant, it would be added

at this step.
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Stir the final reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

Once the reaction is complete, the crude PROTAC can be purified by preparative HPLC.

Signaling Pathways and Workflows
Bromo-PEG2-phosphonic acid ethyl ester is a key component in the construction of

PROTACs, which function by hijacking the cell's ubiquitin-proteasome system to induce the

degradation of a target protein.

PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC. The linker, for which Bromo-
PEG2-phosphonic acid ethyl ester is a precursor, plays a crucial role in tethering the target

protein and the E3 ligase, facilitating the formation of a productive ternary complex.
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Caption: The catalytic cycle of a PROTAC, inducing targeted protein degradation.

Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a systematic process that involves design, synthesis,

and biological evaluation. The workflow below outlines the key stages.
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Design & Synthesis

Biological Evaluation

1. PROTAC Design
(Ligand Selection, Linker Choice)

2. Chemical Synthesis
(Using Bromo-PEG2-phosphonic acid ethyl ester)

3. Purification & Characterization
(HPLC, LC-MS, NMR)

4. In Vitro Binding Assays
(SPR, ITC)

5. Cellular Degradation Assays
(Western Blot, In-Cell Western)

6. Downstream Functional Assays
(e.g., Cell Viability, Reporter Assays)

7. In Vivo Studies
(Pharmacokinetics & Pharmacodynamics)
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Caption: A typical workflow for the development and evaluation of a PROTAC.

In conclusion, Bromo-PEG2-phosphonic acid ethyl ester is a well-defined and highly useful

chemical entity for the synthesis of PROTACs and other bioconjugates. Its defined structure,
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reactive handles, and solubility-enhancing properties make it a valuable tool for researchers in

the pursuit of novel therapeutics and chemical probes. The protocols and workflows provided

herein offer a solid foundation for the application of this versatile linker in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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